molecular formula C14H20O4 B578124 Ethyl 2-(4-isopropoxy-3-methoxyphenyl)acetate CAS No. 1256581-66-4

Ethyl 2-(4-isopropoxy-3-methoxyphenyl)acetate

Cat. No.: B578124
CAS No.: 1256581-66-4
M. Wt: 252.31
InChI Key: GIUFMFBEWZVERI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4-isopropoxy-3-methoxyphenyl)acetate is an organic compound with the molecular formula C14H20O4 It is a derivative of phenylacetic acid and features both isopropoxy and methoxy functional groups attached to the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-isopropoxy-3-methoxyphenyl)acetate typically involves the esterification of 2-(4-isopropoxy-3-methoxyphenyl)acetic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common in large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-isopropoxy-3-methoxyphenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products Formed

    Oxidation: Formation of 2-(4-isopropoxy-3-methoxyphenyl)acetic acid or corresponding ketones.

    Reduction: Formation of 2-(4-isopropoxy-3-methoxyphenyl)ethanol.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Ethyl 2-(4-isopropoxy-3-methoxyphenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-isopropoxy-3-methoxyphenyl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(4-methoxyphenyl)acetate: Lacks the isopropoxy group, making it less sterically hindered.

    Ethyl 2-(4-isopropoxyphenyl)acetate: Lacks the methoxy group, affecting its electronic properties.

    Ethyl 2-(3-methoxyphenyl)acetate: The methoxy group is positioned differently on the aromatic ring, influencing its reactivity.

Uniqueness

Ethyl 2-(4-isopropoxy-3-methoxyphenyl)acetate is unique due to the presence of both isopropoxy and methoxy groups on the aromatic ring. This combination of functional groups imparts distinct steric and electronic properties, making it a valuable compound for various chemical transformations and applications.

Properties

IUPAC Name

ethyl 2-(3-methoxy-4-propan-2-yloxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O4/c1-5-17-14(15)9-11-6-7-12(18-10(2)3)13(8-11)16-4/h6-8,10H,5,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIUFMFBEWZVERI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C=C1)OC(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80729262
Record name Ethyl {3-methoxy-4-[(propan-2-yl)oxy]phenyl}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80729262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256581-66-4
Record name Ethyl {3-methoxy-4-[(propan-2-yl)oxy]phenyl}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80729262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of ethyl (4-hydroxy-3-methoxy-phenyl)-acetic acid ethyl ester (11.22 g, 53.4 mmol) and K2CO3 (22.13 g, 160 mmol) in DMF (100 ml) was heated at 60° C. 2-Iodopropane (9.06 ml, 91 mmol) was added and the mixture was vigorously stirred at 60° C. for 5 h. The reaction mixture was cooled to RT, diluted with AcOEt and washed with water. The aqueous phase was separated and further extracted with AcOEt. The combined organic fractions were dried over Na2SO4, filtered and evaporated to dryness. The resulting crude material was purified by Combi-Flash Companion™ (Isco Inc.) column chromatography (SiO2; gradient elution, heptane/AcOEt 98:2→3:1) to yield the title compound (11.94 g, 47.3 mmol, 89%) as a colorless oil.
Name
ethyl (4-hydroxy-3-methoxy-phenyl)-acetic acid ethyl ester
Quantity
11.22 g
Type
reactant
Reaction Step One
Name
Quantity
22.13 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
9.06 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
89%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.